Niguldipine
Descripción
Classification within Dihydropyridine (B1217469) Calcium Channel Blockers
Dihydropyridines are a class of organic compounds, some of which function as L-type calcium channel blockers and are primarily used to manage hypertension by relaxing vascular smooth muscle. wikipedia.org Niguldipine (B22589) is classified as a selective calcium channel blocker with mainly vascular effects under the Anatomical Therapeutic Chemical (ATC) classification system. fhi.no Like other dihydropyridines, it is a derivative of 1,4-dihydropyridine (B1200194). wikipedia.org
Historical Perspective of Research on this compound
The concept of calcium antagonism was first introduced in the 1960s, leading to the identification of various compounds that interfere with calcium influx into cells, including several dihydropyridine derivatives. nih.gov Research into this compound emerged within this broader context. Studies published in the late 1980s and early 1990s began to delineate its specific properties. For instance, a 1989 study was instrumental in revealing that (+)-niguldipine binds with very high affinity to both Ca2+ channels and a subtype of alpha 1-adrenoceptors. nih.gov Subsequent research further explored the stereoselective binding of its enantiomers to α1A-adrenoceptors. tocris.com A 1992 study demonstrated that this compound also inhibits T-type Ca2+ currents in atrial myocytes. nih.gov These foundational studies established this compound as a compound with a more complex pharmacological profile than typical dihydropyridine calcium channel blockers.
Overview of Key Pharmacological Actions and Research Trajectories
This compound's pharmacological actions are centered on its ability to interact with two distinct protein targets: L-type calcium channels and α1-adrenergic receptors. tocris.comrndsystems.com This dual activity has driven much of the research into its potential applications.
Initial research focused on its cardiovascular effects, a common trajectory for dihydropyridines. psu.edu However, the discovery of its potent α1A-adrenoceptor antagonism opened up new avenues of investigation. nih.govresearchgate.net This led to research exploring its potential in conditions where α1-adrenergic signaling is relevant. scbt.com
A significant and distinct research trajectory for this compound has been in the field of oncology, specifically in overcoming multidrug resistance (MDR) in cancer cells. psu.eduncats.io Research has shown that this compound and its derivatives can inhibit the function of P-glycoprotein, a transporter protein responsible for effluxing chemotherapy drugs from cancer cells. researchgate.netnih.govnih.gov
Significance of this compound in Pharmacological Research
The significance of this compound in pharmacological research lies in its unique combination of activities, making it a valuable tool for dissecting complex physiological and pathological processes.
Its high affinity and selectivity for a subtype of the α1-adrenoceptor have made it a prototype for the development of novel α1A-adrenergic receptor antagonists. nih.govacs.org The stereoisomers of this compound, with their differing potencies at calcium channels versus their comparable effects on P-glycoprotein, provide a unique tool to study the mechanisms of multidrug resistance independently of calcium channel blockade. researchgate.netncats.io This has important implications for the design of new cancer therapies. nih.gov
Furthermore, the differential activities of its enantiomers have been instrumental in distinguishing between the roles of different receptor subtypes and ion channels in various cellular functions. researchgate.netnih.gov For example, while the (+)-enantiomer is more potent at blocking calcium channels, both enantiomers are similarly effective at modulating P-glycoprotein. nih.govresearchgate.net This allows researchers to investigate the effects of P-glycoprotein modulation with minimal confounding effects from calcium channel blockade.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJMLYUFVDMUHP-MGBGTMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152666 | |
| Record name | (+)-Niguldipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120054-86-6 | |
| Record name | (+)-Niguldipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120054-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexniguldipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120054866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexniguldipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14068 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-Niguldipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXNIGULDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9DG6ZTC43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action
Primary Receptor Interactions
Niguldipine (B22589) is a dihydropyridine (B1217469) derivative that acts as a potent blocker of L-type voltage-gated calcium channels. nih.govnih.gov This class of drugs modulates the influx of calcium ions into cells, a critical process for various physiological functions. derangedphysiology.comnih.gov The primary mechanism involves this compound binding to the α1c subunit of the L-type calcium channel, which in turn prevents or delays the channel's opening upon membrane depolarization. derangedphysiology.com This action effectively reduces the amount of intracellular calcium available to trigger cellular processes. derangedphysiology.com
This compound is a chiral molecule, and its enantiomers exhibit significant differences in their interaction with L-type calcium channels. nih.govnih.gov Research on guinea-pig ventricular myocytes has shown that (S)-Niguldipine is more potent in blocking the L-type Ca2+ current than its (R)-enantiomer. nih.gov However, the degree of enantioselectivity for the functional channel blockade is relatively modest, with the (S)-enantiomer being up to 4.4 times more potent. nih.gov
In contrast, radioligand binding assays reveal a much higher degree of stereoselectivity at the receptor binding site. nih.govnih.gov Studies using guinea-pig heart membranes found that (-)-Niguldipine was approximately 40 times less potent than (+)-Niguldipine in binding to the 1,4-dihydropyridine (B1200194) (DHP) receptor associated with the calcium channel. nih.gov
Table 1: Binding Affinity (Ki) of (+)-Niguldipine for L-type Calcium Channel Receptors in Different Tissues
| Tissue | Ki Value (pmol/L) |
|---|---|
| Heart | 45 |
| Skeletal Muscle | 85 |
| Brain | 140 |
Data sourced from studies on guinea-pig membranes. nih.gov
By binding to and blocking L-type calcium channels, this compound directly inhibits the influx of extracellular calcium ions into cells. derangedphysiology.comnih.gov In vascular smooth muscle cells isolated from cows, this compound was shown to reduce L-type Ca2+ currents, achieving a 50% block at a nominal concentration of 0.4 μM and a complete block at 1 μM. nih.govnih.gov This reduction in calcium entry during depolarization is the fundamental mechanism by which this compound exerts its effects on muscle cells. derangedphysiology.com
In addition to its calcium channel blocking activity, this compound also functions as an antagonist at alpha-1 (α1) adrenergic receptors. wikipedia.orgdrugbank.comdrugbank.com This dual action distinguishes it from many other dihydropyridine calcium channel blockers.
A remarkable feature of this compound's interaction with α1-adrenoceptors is its high degree of stereospecificity and subtype selectivity. nih.gov The (+)-enantiomer of this compound demonstrates a very high affinity and selectivity for the α1A-adrenoceptor subtype. nih.govacs.org
Research has shown that for rat brain cortex membranes, the data for (+)-niguldipine's inhibition of α1-adrenoceptors fit a two-site model. nih.gov The high-affinity site, identified as the α1A subtype, had a Ki value of 52 pmol/L. nih.gov The low-affinity site, corresponding to the α1B subtype, showed an affinity that was 200- to 600-fold lower. nih.gov In contrast, the (-)-enantiomer was over 40-fold less potent at the α1A site but was nearly as potent as the (+)-enantiomer at the α1B site. nih.gov In liver cell membranes, which predominantly express the α1B subtype, both (+)- and (-)-niguldipine bound with similar, lower affinities. nih.gov This makes (+)-Niguldipine a highly selective tool for distinguishing between α1A and α1B adrenoceptors. nih.gov
Table 2: Comparative Binding Affinities (Ki) of this compound Enantiomers for Adrenergic and Calcium Receptors
| Compound | Receptor Subtype | Ki Value | Reference Tissue |
|---|---|---|---|
| (+)-Niguldipine | α1A-Adrenoceptor | 52 pmol/L | Rat Brain Cortex |
| (+)-Niguldipine | α1B-Adrenoceptor | 78 nmol/L | Liver Cell Membranes |
| (-)-Niguldipine | α1B-Adrenoceptor | 58 nmol/L | Liver Cell Membranes |
| (S)-(+)-Niguldipine | α1A-Adrenoceptor (human) | 0.16 nmol/L | Cloned Receptors |
| (R)-(-)-Niguldipine | α1A-Adrenoceptor (human) | 4.7 nmol/L | Cloned Receptors |
| (S)-(+)-Niguldipine | L-type Ca2+ Channel | 4.6 nmol/L | Rat Brain |
Data compiled from multiple studies. nih.govacs.org
Some functional studies have indicated that the current α1A/α1B classification scheme may not fully account for all observed effects, suggesting the possibility of additional receptor subtypes or more complex functional interactions. nih.gov
Alpha-1 Adrenergic Receptor Antagonism
Stereoselective Binding to Alpha-1 Adrenoceptors
This compound exhibits significant stereoselectivity in its binding to α1-adrenoceptor subtypes. The (+)-enantiomer of this compound demonstrates a markedly higher affinity for the α1A-adrenoceptor subtype compared to the (-)-enantiomer. In studies using rat brain cortex membranes, the high-affinity component of (+)-niguldipine binding, corresponding to the α1A subtype, showed a Ki value of 52 pmol/l. In contrast, (-)-niguldipine was found to be over 40 times less potent at these sites. nih.gov
Conversely, both the (+) and (-) enantiomers of this compound bind with nearly equal, though considerably lower, affinity to the α1B-adrenoceptor subtype found in liver cell membranes. nih.gov This differential binding highlights the stereospecific nature of this compound's interaction with adrenoceptors and establishes the (+)-enantiomer as a highly selective compound for distinguishing between α1A and α1B subtypes. nih.gov Further research has confirmed that (+)-niguldipine is approximately 100-fold more potent than its (-)-isomer in inhibiting noradrenaline-stimulated inositol (B14025) phosphate (B84403) accumulation, a process mediated by α1-adrenoceptors. nih.gov
Table 1: Stereoselective Binding of this compound Enantiomers to Alpha-1 Adrenoceptor Subtypes
| Enantiomer | Receptor Subtype | Affinity (Ki value) | Potency Comparison |
|---|---|---|---|
| (+)-Niguldipine | α1A | 52 pmol/L | High |
| (-)-Niguldipine | α1A | >40-fold lower than (+) | Low |
| (+)-Niguldipine | α1B | 78 nmol/L | Low |
| (-)-Niguldipine | α1B | 58 nmol/L | Low |
Functional Antagonism Characteristics (e.g., Insurmountable)
The functional antagonism of this compound at α1-adrenoceptors has been characterized as primarily non-competitive. nih.gov Non-competitive antagonism is a form of insurmountable antagonism, where the antagonist does not simply compete with the agonist for the same binding site but inhibits receptor function in a manner that cannot be overcome by increasing the agonist concentration. nih.govutoledo.edu This typically results in a depression of the maximal response to the agonist. nih.gov
In studies on primary glial cultures, the inhibition of norepinephrine-stimulated inositol phosphate formation by (+)-niguldipine was observed to be primarily non-competitive. nih.gov This characteristic distinguishes its mechanism from competitive antagonists, which cause a parallel rightward shift in the agonist dose-response curve without affecting the maximal response. nih.gov The non-competitive nature of this compound's antagonism suggests a complex interaction with the α1-adrenoceptor that alters the receptor's ability to signal, even when the agonist is bound. nih.gov
Secondary and Ancillary Molecular Targets and Pathways
T-type Calcium Channel Inhibition
In addition to its well-known effects on L-type calcium channels, this compound is also a potent inhibitor of T-type calcium channels. Studies using guinea pig atrial cells have shown that this compound blocks both T-type and L-type Ca2+ currents over a wide voltage range. The half-maximal inhibitory concentration (IC50) for T-type Ca2+ current inhibition by racemic (±)-niguldipine was determined to be 0.18 μM.
The inhibitory action of this compound on T-type channels is also stereospecific, with the (+)-niguldipine enantiomer being more potent than the (-)-niguldipine enantiomer. This demonstrates that this compound's calcium antagonistic action is not highly selective between T- and L-type calcium channels, but it effectively inhibits both.
P-glycoprotein Inhibition and Modulation of Drug Transport
This compound has been identified as an inhibitor of P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by transporting a wide range of drugs out of the cell. The dihydropyridine derivative dexthis compound (B47117), an isomer of this compound, has been shown to directly interact with and inhibit P-gp.
Photoaffinity labeling studies have identified the specific binding site for a dexthis compound analog on P-glycoprotein. The binding occurs within a peptide sequence (468-527) that is located between the Walker A and B motifs of the N-terminal ATP-binding site. This suggests that the chemosensitizing effect of this compound and its derivatives involves direct interaction with the nucleotide-binding site of P-gp, thereby inhibiting its drug transport function.
Autophagy Induction (mTOR-independent pathways)
This compound has been identified as an activator of autophagy through pathways that are independent of the mammalian target of rapamycin (B549165) (mTOR). Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. While often regulated by the mTOR signaling pathway, several mTOR-independent pathways exist.
This compound is classified among a group of calcium channel blockers that can induce autophagy. The mechanism is linked to the modulation of intracellular calcium levels. A rise in cytosolic calcium can trigger autophagy through various downstream effectors, bypassing the classical mTOR-dependent regulation. High-throughput screening has confirmed that compounds like this compound act as mTOR-independent autophagy modulators.
Inhibition of Cytochrome Pathways
As a member of the 1,4-dihydropyridine class of calcium antagonists, this compound is predicted to have inhibitory effects on various cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a vast number of drugs. Studies on this class of compounds have demonstrated potent inhibitory effects on several human CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and the major metabolic enzyme CYP3A4. nih.govnih.gov
The inhibition of these pathways can lead to significant drug-drug interactions, as the metabolism of co-administered drugs that are substrates for these enzymes may be slowed, leading to increased plasma concentrations and potential toxicity. nih.gov While studies have often focused on other dihydropyridines like nicardipine (B1678738), the class-wide effect suggests that this compound also possesses the potential to inhibit these critical metabolic pathways. nih.govnih.gov
Effects on Calcium Signaling Pathways
This compound, a compound from the 1,4-dihydropyridine (DHP) class, exerts significant influence over cellular calcium signaling through its potent interaction with voltage-gated calcium channels. Research has demonstrated that this compound is a powerful antagonist of both L-type and T-type calcium channels, which are crucial for regulating calcium influx in various cell types, including those in the heart and vascular smooth muscle. nih.govresearchgate.net
The interaction of this compound with these channels is characterized by very high affinity. Specifically, the (+)-enantiomer of this compound binds to the 1,4-DHP receptor on L-type Ca2+ channels with remarkable potency. nih.gov Radioligand binding assays have determined 'true' Ki values (the inhibition constant at an extrapolated zero membrane protein concentration) for (+)-niguldipine across different tissues. nih.gov
| Tissue | Ki Value (pmol/L) |
|---|---|
| Skeletal Muscle | 85 |
| Brain | 140 |
| Heart | 45 |
The action of this compound is stereospecific, with the (+)-enantiomer being approximately 40 times more potent in its affinity for the 1,4-DHP receptor compared to the (-)-enantiomer. nih.gov This stereoselectivity is also observed in its functional blockade of calcium currents. nih.gov
Potential Interaction with SARS-CoV-2 ORF3a Protein
In addition to its effects on host cell ion channels, computational research has identified this compound as a potential therapeutic agent targeting a viral protein. Specifically, molecular docking and molecular dynamics (MD) simulation studies have investigated this compound as a potential inhibitor of the SARS-CoV-2 accessory protein ORF3a. nih.gov The ORF3a protein is understood to be a viroporin, forming an ion channel that is crucial for viral release and pathogenicity. nih.gov
The in-silico studies screened calcium channel blockers for their ability to inhibit the ion channel formed by the ORF3a protein. nih.gov Among the drugs evaluated, this compound emerged as the most promising inhibitor. nih.gov The analysis revealed that this compound binds at the lumen of the channel formed by the ORF3a protein. nih.gov This binding is primarily driven by hydrogen bonds and hydrophobic interactions. nih.gov
MD simulations further supported this finding, demonstrating that this compound forms a stable conformational dynamic with the SARS-CoV-2 ORF3a protein. nih.gov This stable binding within the channel's lumen suggests that this compound could act as a potential blocker of the viroporin's function. nih.gov These molecular modeling studies highlight the possibility of this compound being explored as a potential SARS-CoV-2 ORF3a protein ion channel inhibitor to disrupt viral infection. nih.gov
Modulation of Voltage-Gated Sodium Channels (indirectly observed)
While this compound is primarily characterized as a calcium channel blocker, its mechanism of action allows for an indirect influence on the function of voltage-gated sodium channels. There is no evidence to suggest a direct binding interaction between this compound and sodium channels. Instead, the modulation is a downstream consequence of its potent effects on calcium signaling pathways, particularly its inhibition of T-type calcium channels.
T-type calcium channels play a role in setting the rhythm for cellular excitability and can function as pacemakers. nih.gov Their activity can help trigger the sodium-dependent action potentials that are propagated by voltage-gated sodium channels. nih.gov By inhibiting T-type Ca2+ currents, this compound can alter the pacemaker activity of these channels. nih.gov This, in turn, can indirectly modulate the firing frequency and pattern of action potentials that rely on the subsequent activation of voltage-gated sodium channels for their upstroke and propagation. youtube.comyoutube.com Therefore, by controlling a key upstream trigger (T-type calcium channel activity), this compound can indirectly influence the functional output of voltage-gated sodium channels in excitable cells.
Pharmacology and Pharmacodynamics
Cardiovascular System Dynamics
Niguldipine (B22589) exerts significant influence over the cardiovascular system, primarily through its vasodilatory properties and subsequent effects on cardiac function.
As a dihydropyridine (B1217469) calcium antagonist, this compound induces pronounced peripheral vasodilation. wikipedia.org This effect is achieved by blocking L-type calcium channels in vascular smooth muscle cells, which leads to vascular relaxation. wikipedia.org Studies in both healthy human volunteers and anesthetized dogs have demonstrated that this compound administration leads to a significant, dose-dependent decrease in total peripheral resistance (TPR), also known as systemic vascular resistance (SVR). wikipedia.orgwikipedia.org This reduction in resistance in the peripheral arterioles is a key mechanism of its action. wikipedia.orguni.lu Calculations of vascular conductances have shown a preferential vasodilating effect on the coronary vascular bed. wikipedia.org
The decrease in arterial blood pressure and total peripheral resistance triggered by this compound leads to a compensatory increase in both heart rate and cardiac output. wikipedia.orgwikipedia.orgwikipedia.org This is a typical reflex response to vasodilation, where the heart beats faster and pumps more blood to maintain adequate blood pressure throughout the body. wikipedia.orgwikipedia.org Studies have consistently recorded this increase in heart rate and cardiac output following both intravenous and oral administration of this compound. wikipedia.orgwikipedia.org
Noninvasive assessments of cardiac mechanics have revealed specific effects of this compound on systolic time intervals. Administration of this compound results in a shortening of the preejection period (PEPc). wikipedia.org The preejection period represents the time from the start of electrical stimulation of the ventricles to the opening of the aortic valve. wikipedia.org However, the heart rate-corrected electromechanical systole (QS2c), which reflects the total duration of ventricular contraction, remains unchanged after this compound administration. wikipedia.org
A distinguishing feature of this compound is the absence of significant negative inotropic effects, which are effects that weaken the force of muscular contractions. wikipedia.org While many dihydropyridine calcium channel blockers can exhibit cardiodepressive actions, studies comparing this compound to nifedipine (B1678770), a prototype dihydropyridine, show a notable difference. wikipedia.orgwikipedia.org After administration of oral nifedipine, a prolongation of the heart rate-corrected electromechanical systole (QS2c) is observed, which is suggestive of a negative inotropic effect. wikipedia.org In contrast, this compound does not cause this change, indicating that its vasodilatory effects are not coupled with a discernible negative impact on the heart's contractile force. wikipedia.org This suggests a higher vasoselectivity for this compound compared to some other drugs in its class. wikipedia.orgwikipedia.org
Table 1: Comparative Hemodynamic Effects of this compound and Nifedipine
| Parameter | Effect of this compound | Effect of Nifedipine | Source |
|---|---|---|---|
| Total Peripheral Resistance (TPR) | Pronounced Decrease | Pronounced Decrease | wikipedia.org |
| Heart Rate | Increase | Increase | wikipedia.org |
| Cardiac Output | Increase | Increase | wikipedia.org |
| Preejection Period (PEPc) | Shortening | Shortening | wikipedia.org |
| Heart Rate-Corrected Electromechanical Systole (QS2c) | Unchanged | Prolongation (suggestive of negative inotropic effect) | wikipedia.org |
Neuropharmacological Effects
Beyond its cardiovascular applications, research has indicated that this compound possesses neuroprotective properties.
This compound has been identified as a compound with potential neuroprotective effects. wikipedia.orgthoracickey.com As a calcium channel antagonist, it can lower intracellular calcium levels. thoracickey.com Research has shown that this compound can induce autophagy, a cellular process that involves the degradation and recycling of cellular components, independently of the mTOR pathway. thoracickey.com This mechanism is believed to contribute to its neuroprotective qualities. The ability of 1,4-dihydropyridines like this compound to interact with various receptor sites suggests a broader pharmacological profile that includes beneficial effects on the nervous system. probes-drugs.orgnih.gov
Enhancement of Cerebral Blood Flow
This compound has demonstrated the ability to influence cerebral blood flow. In preclinical studies, pretreatment with this compound resulted in a significant increase in cerebral blood flow compared to control groups where blood flow was decreased. researchgate.net This effect warrants further investigation to understand its full therapeutic potential. The enhancement of cerebral blood flow is a critical area of research, as disruptions in cerebral perfusion can lead to ischemic events and neuronal damage. vinmec.com
Reduction of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various pathological conditions. nih.gov this compound is among the 1,4-dihydropyridine (B1200194) derivatives that have been noted for their potential to mitigate oxidative stress. biointerfaceresearch.com Some derivatives in this class exhibit antioxidant activity and can provide a cellular-protective effect. biointerfaceresearch.com The mechanism often involves reducing the generation of oxidative stress by stabilizing mitochondrial energy production and efficiency. nih.gov While specific studies on this compound's direct impact on oxidative stress markers are not extensively detailed in the provided results, its parent class of compounds is recognized for these properties. For instance, nifedipine, another dihydropyridine, has been shown to inhibit oxidative stress. nih.gov
Anti-inflammatory Properties
This compound has been associated with anti-inflammatory properties. smolecule.com The broader class of dihydropyridine-based calcium channel blockers has shown effective anti-inflammatory effects. For example, azelnidipine (B1666253) was found to significantly reduce inflammatory markers such as IL-6 and IL-8. biointerfaceresearch.com Similarly, nifedipine has been shown to inhibit inflammatory gene expression. nih.gov While this compound is listed as having anti-inflammatory properties, detailed mechanisms from the provided search results are not specified.
Antioxidant Activity
This compound is reported to possess antioxidant activity. smolecule.com This is a characteristic shared by other 1,4-dihydropyridine derivatives, which are known to have a cellular-protective effect. biointerfaceresearch.com High-throughput screening assays have identified antioxidants as inducers of DNA damage response and cell death, and this compound has been referenced in this context. rndsystems.com The antioxidant potential of flavonoids, another class of compounds, is well-documented and often relates to their chemical structure, which allows them to scavenge free radicals. researchgate.net
Anticancer Activities and Chemosensitization
This compound and its derivatives have been investigated for their potential in cancer therapy. nih.govdrugbank.com
Dexthis compound (B47117), a specific form of this compound, demonstrates selective antiproliferative activity in various tumor models. researchgate.net It is also noted for its high potency in overcoming multidrug resistance, a significant challenge in chemotherapy. researchgate.net The antiproliferative effects of compounds are often evaluated by their ability to inhibit the growth of cancer cell lines. mdpi.com For instance, studies on other 1,4-dihydropyridine derivatives have shown significant anticancer activity, with some compounds exhibiting broad-spectrum antitumor effects against numerous cancer cell lines. tandfonline.com
Reversal of Multidrug Resistance (MDR)
This compound has demonstrated a significant capacity to reverse multidrug resistance (MDR) in various cancer cell lines. ncats.ionih.govresearchgate.net MDR is a primary cause of treatment failure in chemotherapy, largely attributed to the overexpression of drug efflux pumps like P-glycoprotein (P-gp) by cancer cells. ncats.iomdpi.com These pumps actively expel chemotherapeutic agents from the cell, reducing their intracellular concentration and effectiveness.
This compound, a dihydropyridine derivative, functions as an MDR modulator by inhibiting P-gp. ncats.ionih.gov It has been shown to bind to P-glycoprotein and competitively inhibit the efflux of cytotoxic drugs such as doxorubicin (B1662922) and etoposide (B1684455). ncats.io This inhibition restores the intracellular accumulation of these agents, thereby re-sensitizing resistant cancer cells to treatment. The (R)-enantiomer of this compound, dexthis compound, is particularly noted for its high potency in overcoming MDR with minimal cardiovascular effects. ncats.io Studies have shown that various new 1,4-dihydropyridine and 4-arylpyridine compounds, synthesized based on this compound's structure, can successfully restore the intracellular concentration of drugs like vinblastine (B1199706) and increase the cytotoxicity of daunomycin in resistant human breast adenocarcinoma cells. nih.gov
Selective Glioma Cell Death Induction
A significant area of research has focused on this compound's ability to selectively induce cell death in glioma cells, particularly in glioma-initiating cells (GICs), while sparing normal cells like astrocytes and fibroblasts. nih.govki.seaacrjournals.org Gliomas, aggressive brain tumors, are notoriously difficult to treat, and GICs are thought to be responsible for tumor recurrence. aacrjournals.org
This compound's selectivity stems from its action as a calcium channel inhibitor, specifically targeting T-type voltage-gated Ca2+ channels (VGCCs), which are crucial for the viability of GICs. nih.govaacrjournals.org It is reported to inhibit T-type VGCCs at least 10 times more effectively than L-type VGCCs. aacrjournals.org By blocking these channels, this compound disrupts calcium homeostasis in glioma cells, a condition to which they are particularly sensitive. ki.seaacrjournals.org This disruption triggers a cascade of events leading to programmed cell death, or apoptosis. nih.govnih.gov In vivo studies have confirmed this effect, showing that oral administration of this compound significantly improved the survival of mice with orthotopic human glioma xenografts. ki.seaacrjournals.org
The mechanism involves inducing membrane depolarization and elevated intracellular sodium, which in turn compromises Na+-dependent nutrient transport. aacrjournals.org This leads to nutrient starvation, triggering the unfolded protein response (UPR) and the amino acid response (AAR), ultimately causing GIC death. aacrjournals.org
Impact on DNA Damage Response Pathways
This compound also exerts anticancer effects by influencing the DNA Damage Response (DDR) pathways in glioma cells. nih.govresearchgate.net The DDR is a network of pathways that cells use to detect and repair DNA damage, and its deregulation is a hallmark of cancer. frontiersin.orgfrontiersin.org
Research indicates that this compound may impact these pathways, contributing to its cell-killing effects. nih.govresearchgate.net While direct mechanistic studies on this compound's specific role in DDR are emerging, phosphoproteomics analyses of cells treated with ion channel modulators, including this compound, suggest an impact on DDR pathways. nih.govresearchgate.net By potentially inducing DNA damage or inhibiting the cancer cells' ability to repair this damage, this compound adds another layer to its anti-glioma activity. nih.govmdpi.com Cancer cells with defective DDR pathways often become reliant on alternative repair mechanisms, creating vulnerabilities that can be exploited. nih.govmdpi.com The inhibition of ion channels by drugs like this compound can induce cell cycle arrest and apoptosis, processes that are intimately linked with the DDR. nih.govresearchgate.net
Antimicrobial Activities (e.g., against bacteria and fungi)
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity, although its effectiveness appears to be limited. peerj.comnih.gov In a screen against various pathogenic fungal species, this compound was not effective at the highest tested concentrations. peerj.comnih.gov Specifically, it showed no significant activity against Cryptococcus species, unlike other structurally related calcium channel blockers such as nifedipine, nisoldipine (B1678946), and felodipine (B1672334) which did demonstrate antifungal properties. peerj.comnih.gov
While some 1,4-dihydropyridine derivatives have shown promise as antibacterial and antifungal agents, this compound itself has not been highlighted as a potent antimicrobial agent in the reviewed literature. tandfonline.commdpi.com For instance, studies on derivatives of 1,4-dihydropyridine have identified compounds with significant activity against fungi like Aspergillus flavus and Candida albicans, and various Gram-positive and Gram-negative bacteria, but these studies often focus on structural analogues rather than this compound itself. tandfonline.com
Molecular Characterization and Structure Activity Relationships Sar
Enantiomeric Potency and Selectivity
The stereochemistry of niguldipine (B22589) is a critical determinant of its potency and selectivity for its biological targets. google.com Experimental evaluations have consistently shown that the (S)-enantiomer is a more potent calcium antagonist than the corresponding (R)-enantiomer. google.com
The two enantiomers of this compound display significant differences in their binding affinities for L-type calcium channels. nih.gov The (+)-enantiomer, also referred to as (S)-(+)-niguldipine, binds with very high affinity to the 1,4-dihydropyridine (B1200194) receptors on these channels. nih.govtocris.com In contrast, the (-)-enantiomer, (R)-(-)-niguldipine or dexthis compound (B47117), shows a markedly lower affinity. nih.govncats.iorndsystems.com
Research using guinea-pig membranes has quantified this difference, revealing that (-)-niguldipine is approximately 40 times less potent in its affinity for calcium channel binding sites compared to (+)-niguldipine. nih.govncats.ioresearchgate.net This substantial difference in binding affinity is the primary reason for the pronounced cardiovascular activity of the (+)-enantiomer versus the minimal hypotensive effects of the (-)-enantiomer. ncats.io
Binding affinity values (Ki) are dependent on the concentration of membrane protein used in assays, indicating that the lipophilic nature of this compound causes it to partition into hydrophobic compartments. nih.gov By extrapolating to a zero membrane protein concentration, "true" Ki values have been determined. For (+)-niguldipine's interaction with the 1,4-DHP receptor, these values were 45 pmol/l for the heart, 85 pmol/l for skeletal muscle, and 140 pmol/l for the brain. nih.govresearchgate.net
Table 1: Differential Binding Affinities of this compound Enantiomers Ki values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
| Enantiomer | Target | Tissue/Model | Ki Value |
|---|---|---|---|
| (+)-Niguldipine | L-type Ca²⁺ Channel | Guinea-pig Heart | 45 pmol/L |
| (+)-Niguldipine | L-type Ca²⁺ Channel | Guinea-pig Skeletal Muscle | 85 pmol/L |
| (+)-Niguldipine | L-type Ca²⁺ Channel | Guinea-pig Brain | 140 pmol/L |
| (-)-Niguldipine | L-type Ca²⁺ Channel | Guinea-pig Membranes | ~40-fold less potent than (+) |
| (+)-Niguldipine | α1A-Adrenoceptor | Rat Brain Cortex | 0.145 nmol/L |
| (-)-Niguldipine | α1A-Adrenoceptor | Rat Brain Cortex | 3.12 nmol/L |
| (+)-Niguldipine | α1B-Adrenoceptor | Liver Cell Membranes | 78 nmol/L |
| (-)-Niguldipine | α1B-Adrenoceptor | Liver Cell Membranes | 58 nmol/L |
The stereoselectivity of this compound extends to its interactions with both calcium channels and adrenoceptors. nih.gov For L-type calcium channels, the (S)-(+)-enantiomer is established as the more active and potent blocker. google.comtocris.com While binding studies show a high degree of enantioselectivity (around 40-fold), functional studies measuring the inhibition of calcium currents in ventricular myocytes show a much smaller difference, with (S)-niguldipine being only up to 4.4 times more potent than the (R)-enantiomer. nih.gov
A significant stereoselectivity is also observed at α-adrenoceptors. nih.gov (+)-Niguldipine is a highly selective and potent antagonist for the α1A-adrenoceptor subtype. tocris.comncats.io In competition experiments, the "true" Ki value for (+)-niguldipine at α1A-adrenoceptors in rat brain cortex was 0.145 nM, whereas the value for (-)-niguldipine was 3.12 nM, making the (+)-enantiomer over 20 times more potent at this subtype. nih.gov
In stark contrast, this stereoselectivity is not present at the α1B-adrenoceptor subtype found in liver cell membranes. nih.gov Here, (+)-niguldipine (Ki: 78 nmol/l) and (-)-niguldipine (Ki: 58 nmol/l) bind with approximately equal affinity. nih.govresearchgate.netncats.io This makes (+)-niguldipine a highly selective agent for distinguishing between α1A and α1B adrenoceptor subtypes. nih.gov
Influence of Dihydropyridine (B1217469) Scaffold Modifications on Pharmacological Properties
The 1,4-dihydropyridine (DHP) scaffold is a versatile chemical nucleus that allows for structural modifications to fine-tune pharmacological properties. tandfonline.comresearchgate.net By altering substituents on the DHP ring, it is possible to modulate activity at ion channels and other receptors, influencing tissue selectivity and separating desired therapeutic effects from unwanted side effects. researchgate.netnih.gov
Modifications to the DHP structure can significantly alter a compound's affinity for L-type calcium channels and its selectivity for vascular smooth muscle over myocardial tissue. nih.gov For instance, nilvadipine (B1678883), another DHP derivative, exhibits higher vasoselectivity compared to the prototype nifedipine (B1678770), which is attributed to its high receptor affinity and results in less cardiodepressive action. nih.gov The introduction of larger, lipophilic alkyl and aryl groups as ester substituents at the C3 or C5 positions of the DHP ring has been shown to enhance antihypertensive potency and can also modulate tissue selectivity. mdpi.com The specific molecular structure of a DHP determines its interaction with different splice variants of the L-type calcium channel α1-subunit, which contributes to its tissue-selective effects. frontiersin.org
A major focus of DHP scaffold modification has been the development of analogues that can reverse multidrug resistance (MDR) in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump. tandfonline.comnih.gov A significant challenge has been to separate this P-gp inhibitory activity from the potent calcium channel antagonism that causes cardiovascular side effects. nih.govpsu.edu
Research has shown that the structural requirements for these two activities are different. nih.gov Crucially, while the enantiomers of DHPs like this compound differ markedly in their calcium channel blocking potency, they are often equally effective at inhibiting P-gp. researchgate.netnih.gov (-)-Niguldipine (dexthis compound) is a primary example; it has a 40- to 45-fold lower affinity for calcium channels than its (+)-counterpart but is equally potent in inhibiting P-gp mediated drug transport. researchgate.netnih.gov This makes it a candidate for reversing MDR with minimal cardiovascular effects. ncats.ioresearchgate.net
The design of new analogues has exploited this knowledge. It has been reported that the ester groups at the 3- and 5-positions of the DHP ring, which are essential for calcium channel antagonism, can be replaced to reduce or eliminate this activity while retaining or enhancing MDR reversal properties. tandfonline.com Furthermore, modifying the dihydropyridine ring to a pyridine (B92270) scaffold can also yield analogues with significantly lower calcium channel-blocking activity but more potent MDR-reversing ability. psu.edu
Lipophilicity and its Role in Pharmacokinetic Interactions
Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a key physicochemical property that influences a drug's pharmacokinetic profile. This compound is a lipophilic compound, a characteristic that plays a significant role in its interactions. nih.govresearchgate.net
The high lipophilicity of this compound can lead to its partitioning into hydrophobic compartments, such as cell membranes. nih.gov This was demonstrated in binding assays where the measured inhibitory constants (Ki) for this compound were highly dependent on the concentration of membrane protein in the sample. nih.gov
Furthermore, lipophilicity has been identified as an important factor in determining the strength of pharmacokinetic interactions between DHP calcium channel blockers and other substances. nih.govresearchgate.net A study examining the interaction between 13 DHP compounds and grapefruit juice (a strong inhibitor of the metabolic enzyme CYP3A4) found a significant positive correlation between the compounds' lipophilicity (measured as logP) and the strength of the interaction. nih.govresearchgate.net this compound was among the DHPs noted for its high lipophilicity in this context. nih.govresearchgate.net While high lipophilicity can be advantageous for activities like P-gp inhibition, it can also be associated with poor oral drug-like properties and a higher potential for complex drug-drug interactions. acs.org
Pharmacokinetic Profile and Drug Interactions
Absorption and Distribution in Animal Models
While specific studies detailing the absorption and distribution of niguldipine (B22589) are limited, research on analogous dihydropyridine (B1217469) compounds provides valuable insights. For instance, studies on nilvadipine (B1678883) in rats and dogs have shown rapid and almost complete absorption after oral administration. nih.gov Following intravenous administration in rats, radioactivity from labeled nilvadipine was quickly distributed to various tissues, with high concentrations observed in the liver and kidneys. nih.gov After oral dosing in rats, the distribution was primarily concentrated in the liver and kidneys. nih.gov
In anesthetized open-chest dogs, this compound administration led to a dose-dependent increase in coronary blood flow, as well as more transient increases in perfusion in renal and femoral vascular beds, indicating its distribution to and effect on these tissues. nih.gov Further research in mouse thymocytes demonstrated that this compound provokes an influx of Ca2+ into these cells, suggesting its distribution into lymphoid tissues. nih.gov
Bioavailability Considerations
Clinical research on dexthis compound-HCl, a derivative of this compound, has indicated that the compound generally has low oral bioavailability. researchgate.netnih.gov In a study involving patients with malignant diseases, the absolute bioavailability of an oral formulation of dexthis compound (B47117) was found to be 3%, 4%, and 5% at three increasing dose levels, respectively. researchgate.net Although bioavailability showed a slight increase with higher doses, it was generally considered too low for routine clinical application, despite observed clinical effects in some patients. researchgate.net This low bioavailability is a common characteristic among some dihydropyridine calcium channel blockers, often attributed to extensive first-pass metabolism. nih.gov For example, the oral bioavailability of the related compound nilvadipine was found to be 4.3% in rats and 37.0% in dogs, with the difference attributed to the extent of first-pass metabolism. nih.gov
Volume of Distribution
The volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues rather than remaining in the plasma. derangedphysiology.com A large volume of distribution suggests that the drug is extensively distributed into tissues.
Pharmacokinetic studies of dexthis compound-HCl following intravenous administration have determined its volume of distribution to be 1,193 liters. researchgate.net This large value indicates significant tissue distribution. Similarly, the related dihydropyridine nilvadipine has been shown to have a high volume of distribution (greater than 4 L/kg) across multiple animal species, including mice, rats, rabbits, and dogs. nih.gov
Pharmacokinetic Parameters of Dexthis compound-HCl (Intravenous Administration)
| Parameter | Value |
|---|---|
| Terminal Half-Life | 22.4 h |
| Clearance | 36.9 l/h |
| Volume of Distribution | 1,193 l |
Data from a study in patients with malignant disease. researchgate.net
Metabolism Pathways (Limited Data)
Direct and comprehensive data on the metabolic pathways of this compound are not extensively detailed in the available literature. However, studies in anesthetized dogs indicated that this compound did not have a major effect on myocardial metabolism, as balances of metabolic substrates like oxygen, carbon dioxide, glucose, lactate, and free fatty acids remained largely unchanged after administration. nih.gov
Based on data from other dihydropyridine calcium channel blockers, it is highly probable that this compound undergoes extensive metabolism, primarily in the liver. For example, the related compound nisoldipine (B1678946) is known to undergo extensive first-pass metabolism, which is a key factor in its low bioavailability. researchgate.net
The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, plays a crucial role in the metabolism of many dihydropyridine calcium channel blockers. researchgate.netfrontiersin.orgnih.gov this compound is identified as a substrate for CYP3A4. drugbank.com This implies that its metabolism is significantly influenced by the activity of this enzyme.
The lipophilicity of a drug can be an important factor in the strength of its interaction with CYP3A4 inhibitors. tandfonline.com this compound is predicted to be a high-risk drug for such interactions due to its high lipophilicity (ALogP of 6.27). tandfonline.com
Inhibitors of CYP3A4 can decrease the metabolism of this compound, leading to increased plasma concentrations. drugbank.com Conversely, inducers of CYP3A4 can increase its metabolism, potentially reducing its therapeutic efficacy. drugbank.com
Excretion Pathways (Limited Data)
Specific studies detailing the excretion pathways of this compound are scarce. However, research on the related compound nilvadipine in rats provides some insight. Following intravenous administration to bile duct-cannulated rats, approximately 75% of the radioactive dose was excreted in the bile, with urinary excretion accounting for 21-24% of the dose. nih.gov In both urine and bile, only trace amounts of the unchanged drug were found, indicating that it is primarily excreted as metabolites. nih.gov
Drug-Drug Interaction Research
As a substrate of CYP3A4, this compound is susceptible to a wide range of drug-drug interactions with substances that inhibit or induce this enzyme. drugbank.com
CYP3A4 Inhibitors: Co-administration with strong CYP3A4 inhibitors can lead to decreased metabolism and increased concentrations of this compound. drugbank.com Examples of such inhibitors include:
Protease inhibitors: Amprenavir, Atazanavir drugbank.com
Macrolide antibiotics: Clarithromycin drugbank.com
Azole antifungals
Grapefruit juice tandfonline.com
CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers can accelerate the metabolism of this compound, leading to lower plasma concentrations and potentially reduced efficacy. drugbank.com Examples include:
Barbiturates: Amobarbital, Butalbital drugbank.com
Anticonvulsants
St. John's Wort
Beyond metabolic interactions, this compound may also participate in pharmacodynamic interactions. For instance, its hypotensive effects could be potentiated when used with other antihypertensive agents or vasodilators. drugbank.com A comprehensive list from DrugBank indicates numerous potential interactions where this compound may increase the activities of other drugs (e.g., hypotensive activities of avanafil, neuromuscular blocking activities of cisatracurium) or have its therapeutic efficacy decreased by other drugs (e.g., amphetamine, antipyrine). drugbank.com
Examples of Potential Drug-Drug Interactions with this compound
| Interacting Drug | Potential Effect on this compound/Interacting Drug |
|---|---|
| CYP3A4 Inhibitors | |
| Aprepitant | May decrease the metabolism of this compound. drugbank.com |
| Atazanavir | May decrease the metabolism of this compound. drugbank.com |
| Clarithromycin | May decrease the metabolism of this compound. drugbank.com |
| CYP3A4 Inducers | |
| Amobarbital | May increase the metabolism of this compound. drugbank.com |
| Apalutamide | May decrease the serum concentration of this compound. drugbank.com |
| Other Interactions | |
| Acebutolol | May increase the arrhythmogenic activities of this compound. drugbank.com |
| Amlodipine | May have interactions with CYP3A5 in addition to CYP3A4. tandfonline.com |
| Atorvastatin | Considered a safer CYP3A4-statin for comedication with DHP-CCBs compared to simvastatin. tandfonline.com |
| Simvastatin | Has a more pronounced interaction with CYP3A4 inhibitors compared to atorvastatin. tandfonline.com |
This table provides a selection of examples and is not exhaustive. drugbank.comtandfonline.com
Interactions with other Antihypertensives and Cardiovascular Drugs
As a calcium channel blocker and α1-adrenergic antagonist, this compound's primary pharmacodynamic effect is vasodilation, leading to a reduction in blood pressure. nih.gov When co-administered with other antihypertensive agents, such as diuretics, beta-blockers, ACE inhibitors, or other calcium channel blockers, there is a potential for additive or synergistic hypotensive effects. This can increase the risk of orthostatic hypotension. drugbank.com
Specific interactions with other cardiovascular drugs have been noted. For instance, concurrent use with beta-blockers like atenolol (B1665814) or arrhythmogenic drugs such as acetyldigitoxin (B1666529) may heighten the risk of arrhythmias. drugbank.com Caution is also warranted when combining this compound with other agents that affect cardiac rhythm, as some interactions may lead to QTc prolongation. drugbank.com
Interactions with Antiepileptic Drugs
Studies investigating this compound as a potential adjunctive therapy in epilepsy have revealed clinically significant negative interactions. In preclinical models, this compound did not enhance the protective activity of antiepileptics such as valproate, diphenylhydantoin, or clonazepam when used at subeffective doses.
Unexpectedly, the combined administration of this compound with either carbamazepine (B1668303) or phenobarbital (B1680315) resulted in a proconvulsive action, impairing the protective effects of these antiepileptic drugs. Research indicates that this adverse interaction is likely not pharmacokinetic in nature, as this compound did not alter the free plasma concentrations of carbamazepine or phenobarbital. This suggests a pharmacodynamic mechanism is responsible for the antagonistic effect. These findings argue against the use of this compound in patients with complex partial seizures being treated with these specific anticonvulsants.
Table 1: Summary of this compound Interactions with Antiepileptic Drugs
| Interacting Drug | Observed Effect | Probable Mechanism |
|---|---|---|
| Carbamazepine | Impaired protective (anticonvulsant) activity; proconvulsive action | Pharmacodynamic |
| Phenobarbital | Impaired protective (anticonvulsant) activity; proconvulsive action | Pharmacodynamic |
| Valproate | No significant enhancement of protective activity | Not determined |
| Diphenylhydantoin | No significant enhancement of protective activity | Not determined |
| Clonazepam | No significant enhancement of protective activity | Not determined |
Interactions with Anticancer Drugs
Direct clinical studies detailing the interactions between this compound and specific anticancer agents are limited. However, the potential for interactions exists, primarily through effects on metabolic pathways and drug transport mechanisms. The (+)-enantiomer of this compound, dexthis compound, has been shown to bind to P-glycoprotein (P-gp), a transporter protein that plays a crucial role in multidrug resistance in cancer cells. nih.gov By potentially inhibiting the P-gp efflux pump, dexthis compound could theoretically increase the intracellular concentration and efficacy of anticancer drugs that are P-gp substrates. nih.gov
Conversely, many anticancer drugs are metabolized by cytochrome P450 (CYP450) enzymes, particularly CYP3A4. jadpro.comeur.nl If this compound is also a substrate, inhibitor, or inducer of these enzymes, it could alter the plasma concentrations of co-administered chemotherapy agents, potentially leading to increased toxicity or reduced efficacy. jadpro.comeur.nlnih.gov For example, co-administration with a potent CYP3A4 inhibitor could elevate this compound levels, while a CYP3A4 inducer could decrease them, and similar effects could occur for the anticancer drug. jadpro.com Given the narrow therapeutic index of most antineoplastic agents, such interactions could be clinically significant. nih.gov
Potential for Pharmacokinetic-Pharmacodynamic Dissociation
This compound exhibits a potential for dissociation between its pharmacokinetic profile (drug concentration over time) and its pharmacodynamic effects (the resulting physiological response). This phenomenon is suggested by preclinical studies in hypertensive animal models.
In one long-term study, the antihypertensive effect of this compound was observed to persist for more than 14 days after the cessation of a 12-day treatment period. This prolonged duration of action significantly outlasts the expected elimination half-life of the drug, indicating that the biological effect is not directly correlated with the drug's concentration in the plasma. This dissociation suggests that this compound may induce long-lasting changes in the vasculature or that it has a high affinity for and slow dissociation from its target receptors, the L-type calcium channels and α1-adrenoceptors. This characteristic is important for understanding its therapeutic action and dosing schedule.
Analytical Methods for Detection in Biological Samples
Accurate quantification of this compound in biological fluids is essential for pharmacokinetic studies and clinical monitoring. Adsorptive stripping voltammetry has emerged as a highly sensitive electroanalytical technique for this purpose.
Adsorptive Stripping Voltammetry in Urine and Blood
A method utilizing differential-pulse adsorptive stripping voltammetry at a hanging mercury drop electrode (HMDE) has been developed for the determination of trace levels of this compound in blood and urine. The procedure involves a preconcentration step where the drug is adsorbed onto the surface of the electrode, followed by a voltammetric scan to measure the stripping current, which is proportional to the drug's concentration.
This technique is notable for its sensitivity and relatively simple sample preparation, which involves precipitating interfering substances with a zinc sulfate (B86663) solution and ethanol.
Table 2: Performance of Adsorptive Stripping Voltammetry for this compound Detection
| Biological Sample | Limit of Detection | Mean Recovery | Mean Relative Error |
|---|---|---|---|
| Urine | 6.7 ng/mL | 96% | 8.4% |
| Blood | 41 ng/mL | 71% | 2.2% |
Voltammetric Measurement Considerations
The accuracy and sensitivity of the adsorptive stripping voltammetric measurement of this compound are dependent on several key experimental parameters that must be carefully optimized. The response is evaluated with respect to various conditions to ensure reliable quantification.
Key considerations include:
pH of the Supporting Electrolyte: The pH of the medium can affect the chemical form of this compound and its adsorption characteristics onto the electrode surface.
Solvent Composition: The choice of solvent can influence the solubility of this compound and the stability of the measurement system.
Accumulation Potential: The electrical potential applied during the preconcentration step determines the efficiency of drug adsorption onto the HMDE.
Accumulation Time: The duration of the accumulation step directly impacts the amount of analyte adsorbed and, consequently, the sensitivity of the measurement.
By carefully controlling these factors, the voltammetric method can provide a reliable and highly sensitive means of quantifying this compound in biological samples.
Preclinical Research and Disease Models
In Vitro Studies
Niguldipine (B22589) is a dihydropyridine (B1217469) calcium channel blocker. Electrophysiological studies have been crucial in characterizing its interaction with voltage-gated calcium channels. Like other dihydropyridines such as nifedipine (B1678770), nimodipine (B1678889), and nitrendipine (B1678957), this compound exhibits a high affinity for L-type calcium channels. These channels are critical in regulating calcium influx into cardiac and smooth muscle cells, thereby influencing muscle contraction and vascular tone. The mechanism of action involves the inhibition of the transmembrane influx of calcium ions into these cells.
While the primary target of this compound and other dihydropyridines is the L-type calcium channel, the interaction with T-type calcium channels is less pronounced. T-type calcium channels are involved in different physiological processes, including neuronal firing and pacemaking activity in the heart. While some calcium channel blockers have effects on T-type currents, dihydropyridines are generally more selective for the L-type channels.
Radioligand binding assays have been instrumental in quantifying the affinity of this compound for its target receptors. These assays typically use a radiolabeled form of a dihydropyridine, such as [³H]nitrendipine or [³H]nimodipine, to characterize the binding sites on cell membranes. In these competitive binding studies, this compound has demonstrated a very high affinity for the dihydropyridine binding sites on L-type calcium channels.
The affinity of this compound is often compared to other well-known calcium channel blockers. For instance, its binding affinity can be compared to that of nifedipine, nimodipine, and verapamil. These studies have consistently shown that this compound is a potent inhibitor of radioligand binding, indicative of its strong interaction with the L-type calcium channel.
| Compound | Target | Radioligand | Key Findings |
| This compound | L-type calcium channels | [³H]nitrendipine | High-affinity binding, potent displacement of the radioligand |
| Nifedipine | L-type calcium channels | [³H]nitrendipine | High-affinity binding, used as a reference compound |
| Nimodipine | L-type calcium channels | [³H]nimodipine | High-affinity binding, particularly in cerebral tissues. fishersci.ca |
| Verapamil | L-type calcium channels | [³H]verapamil | Binds to a different site on the channel than dihydropyridines |
The potential anticancer properties of this compound and other dihydropyridines have been investigated using various cell-based assays. The Sulforhodamine B (SRB) assay, which measures cell density by staining cellular proteins, is a common method to assess cytotoxicity. Studies have explored the ability of this compound to inhibit the proliferation of various cancer cell lines.
Furthermore, assays for apoptosis (programmed cell death) and cell cycle analysis are employed to understand the mechanism of any observed anticancer effects. For instance, flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M) or triggers apoptosis, which can be identified by markers like Annexin V staining.
A significant area of research for this compound and other calcium channel blockers is their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). These pumps actively transport chemotherapeutic drugs, such as vincristine, doxorubicin (B1662922), and paclitaxel, out of the cancer cells, reducing their efficacy. wikipedia.orgwikipedia.orgwikipedia.org
This compound has been shown to be a potent MDR modulator. It is thought to inhibit the function of P-gp, thereby increasing the intracellular concentration and cytotoxicity of anticancer drugs in resistant cell lines. Studies have demonstrated that in the presence of this compound, the effectiveness of chemotherapeutic agents is restored in cell lines that were previously resistant.
| Chemotherapeutic Agent | Cancer Cell Line | Effect of this compound |
| Doxorubicin | P-gp overexpressing | Increased intracellular accumulation and cytotoxicity. wikipedia.org |
| Vincristine | P-gp overexpressing | Reversal of resistance |
| Paclitaxel | P-gp overexpressing | Enhanced efficacy. wikipedia.org |
While direct studies on this compound's effect on microglial phenotype are limited, research on other dihydropyridines (DHPs) provides valuable insights. Microglia, the resident immune cells of the central nervous system, can adopt different activation states or phenotypes in response to their environment. Transcriptomic analysis, such as RNA sequencing, can be used to profile the gene expression changes in microglia upon treatment with a DHP. This can reveal whether the compound promotes a pro-inflammatory or anti-inflammatory phenotype, which has implications for neuroinflammatory diseases.
Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its modulation has been implicated in various diseases, including cancer and neurodegenerative disorders. Some dihydropyridine calcium channel blockers have been found to induce autophagy. fishersci.pt For example, nitrendipine has been shown to promote autophagy. fishersci.pt Assays to study autophagy modulation by this compound would typically involve monitoring the formation of autophagosomes, often by detecting the lipidated form of LC3 (LC3-II) through western blotting or immunofluorescence. The degradation of autophagy substrates like p62/SQSTM1 can also be measured as an indicator of autophagic flux.
| Compound | Assay | Finding |
| Nitrendipine | LC3-II formation | Induction of autophagy. fishersci.pt |
| This compound | LC3-II formation, p62 degradation | Potential for autophagy modulation (hypothetical) |
In Vivo Animal Models
This compound has been evaluated in a variety of in vivo animal models to characterize its pharmacological effects, including its impact on blood pressure, cerebral vasospasm, and potential as an anticancer and anticonvulsant agent.
Rodent Models for Blood Pressure Reduction
The antihypertensive properties of this compound have been investigated in rodent models of hypertension. In Dahl salt-sensitive rats, a model for salt-sensitive hypertension, this compound demonstrated the ability to lower systolic blood pressure. nih.gov Studies in spontaneously hypertensive rats (SHR) and renal hypertensive rats have also been used to assess its blood pressure-lowering effects. ahajournals.org These models are crucial for understanding the compound's efficacy in conditions of genetic and renovascular hypertension. ahajournals.org
Experimental Cerebral Vasospasm Models (e.g., rabbit)
The potential of this compound to alleviate cerebral vasospasm, a critical complication following subarachnoid hemorrhage, has been explored in rabbit models. researchgate.net In these experimental setups, this compound pretreatment was found to significantly increase cerebral blood flow, which is typically reduced in vasospasm. researchgate.net This suggests a potential therapeutic application for this compound in preventing or reversing cerebral arterial constriction. researchgate.netnih.gov
Tumour Models for Chemosensitization and Antitumour Effects (e.g., rat colon carcinoma)
This compound's ability to act as a chemosensitizing agent has been assessed in rat colon carcinoma models. nih.goveur.nl Specifically, in the CC531 rat colon carcinoma model, which exhibits intrinsic multidrug resistance (MDR), dexthis compound (B47117), a stereoisomer of this compound, was shown to enhance the cytotoxicity of the chemotherapeutic drug epidoxorubicin. nih.goveur.nl While dexthis compound alone did not exhibit direct antitumour effects in vivo, it consistently potentiated the tumour-growth-inhibiting effect of epidoxorubicin. nih.gov This effect is attributed to its ability to reverse MDR. nih.govnih.gov
Table 1: Effect of Dexthis compound on Epidoxorubicin Cytotoxicity in Rat Colon Carcinoma
| Treatment | Effect | Reference |
|---|---|---|
| Dexthis compound (50 ng/ml) + Epidoxorubicin | ~15-fold increase in cytotoxicity | nih.gov |
| Dexthis compound alone | No direct antitumour effects in vivo | nih.gov |
Glioblastoma Intracranial Xenograft Models
The application of this compound has been explored in the context of glioblastoma, a highly aggressive brain tumor. researchgate.net Intracranial xenograft models, where human glioblastoma cells are implanted into the brains of immunocompromised mice, are standard for preclinical evaluation of potential therapies. mdpi.comnih.govfrontiersin.org this compound has been previously evaluated in glioblastoma models, and its properties as a Ca2+ channel blocker are of interest in this context. researchgate.net These models allow for the study of tumor growth and the efficacy of therapeutic agents in a microenvironment that mimics the human brain. mdpi.comnih.gov
Clinical Research and Therapeutic Implications
Early Phase Clinical Trials (e.g., Phase II)
Early clinical investigations of niguldipine (B22589) have provided initial insights into its efficacy and potential roles in medicine.
As a calcium channel blocker, this compound produces vasodilation by inhibiting the transmembrane influx of calcium ions, which is a key mechanism for lowering blood pressure. medchemexpress.commedchemexpress.com Its potential as an antihypertensive agent has been a primary area of investigation. Research in spontaneously hypertensive rats demonstrated that this compound effectively lowers blood pressure. medchemexpress.commedchemexpress.com While specific data from large-scale Phase II trials exclusively on this compound for hypertension are not widely detailed in the provided results, the general class of dihydropyridine (B1217469) calcium channel blockers has been extensively evaluated in this setting. For instance, other drugs in this class, such as nicardipine (B1678738) and amlodipine, have undergone Phase II trials that established their efficacy in managing hypertension, supporting the foundational principle for this compound's use. nih.govdrugbank.com The evaluation of these related compounds in clinical trials has paved the way for understanding the potential therapeutic role of dihydropyridines like this compound in controlling high blood pressure. nih.gov
This compound's therapeutic potential has also been explored in the context of malignant diseases. psu.edu A significant area of this research focuses on its ability to overcome multidrug resistance in cancer cells. psu.eduresearchgate.net This resistance is often mediated by P-glycoprotein, a transport protein that pumps chemotherapy drugs out of cancer cells. Studies have shown that this compound can inhibit the function of P-glycoprotein. psu.edu
The (-)-niguldipine enantiomer, despite having a much lower affinity for calcium channel binding sites compared to its counterpart, is equally potent in inhibiting drug transport by P-glycoprotein and reversing drug resistance. researchgate.net This suggests its potential as a candidate for treating multidrug resistance in cancer patients. researchgate.net While specific clinical trials for this compound in acute myeloid leukemia or multiple myeloma are not detailed in the search results, its mechanism of action against multidrug resistance makes it a compound of interest for these and other cancers where this phenomenon is a significant clinical challenge. psu.eduresearchgate.netnih.gov Preclinical studies have also investigated this compound in the context of glioma, where it was found to induce selective cell death in glioma-initiating cells. nih.govaacrjournals.org
Potential Therapeutic Applications
Beyond its investigated roles, the pharmacological properties of this compound suggest further therapeutic possibilities in cardiovascular medicine.
This compound's action as a calcium channel antagonist extends its potential utility to other cardiovascular conditions besides hypertension. medchemexpress.commedchemexpress.com
This compound has been identified as a potential agent for the treatment of ischemic heart disease. smolecule.comgoogle.com Ischemic heart disease is caused by an imbalance between the oxygen supply and demand of the heart muscle. pharmacologyeducation.org Calcium channel blockers like this compound can address this imbalance through multiple mechanisms. They can increase myocardial oxygen supply by dilating coronary arteries and reduce oxygen demand by decreasing the force of contraction and lowering blood pressure (afterload). pharmacologyeducation.org this compound's vasodilatory effect on coronary arteries, as demonstrated in preclinical models, supports its potential application in improving blood flow to the heart muscle in ischemic conditions. medchemexpress.commedchemexpress.com
Angina pectoris, a primary symptom of ischemic heart disease, is a condition where dihydropyridine (DHP) calcium channel blockers are an established treatment. psu.edudrugbank.com These drugs are effective in managing angina by relaxing vascular smooth muscle, which leads to vasodilation of coronary and peripheral arteries. researchgate.net This action helps to increase oxygen delivery to the heart and reduce its workload. pharmacologyeducation.org Given that this compound is a member of the dihydropyridine class, it is considered to have potential in ameliorating angina pectoris. psu.edumedchemexpress.commedchemexpress.com Research on other dihydropyridines, such as nifedipine (B1678770), has shown significant reductions in angina attacks, providing a strong basis for the potential efficacy of this compound in this indication. nih.gov
Neurodegenerative Diseases (e.g., Alzheimer's disease)
The potential role of this compound in neurodegenerative disorders such as Alzheimer's disease is linked to several cellular mechanisms. One key area of research is its ability to induce autophagy, the cellular process for clearing damaged proteins and organelles, which is often impaired in neurodegenerative conditions. pnas.orgfrontiersin.org A study identified this compound as one of several compounds, including FDA-approved drugs, that can induce autophagy in an mTOR-independent manner. frontiersin.org This is significant because the accumulation of misfolded proteins is a hallmark of diseases like Huntington's and Alzheimer's. pnas.org Further research has shown that a specific structural scaffold present in this compound is critical for inducing autophagy in primary neurons. pnas.org
Additionally, this compound's activity as an α1A-adrenergic receptor antagonist may be relevant. researchgate.net Studies have observed that mRNA levels for the α1A-adrenoceptor are significantly decreased in the prefrontal cortex of individuals with Alzheimer's disease. frontiersin.org This has led to suggestions that selective α1A-AR blockers like this compound could be valuable research tools to investigate the role of these receptors in the pathophysiology of dementia. frontiersin.org While patents have been filed that mention this compound for the potential prevention or delay of Alzheimer's disease, it has not progressed to large-scale clinical trials for this indication. google.com This contrasts with other dihydropyridines like nilvadipine (B1678883), which completed a large Phase III clinical trial that, despite promising preclinical data, did not demonstrate a benefit in slowing cognitive decline in patients with mild to moderate Alzheimer's disease. nih.govnih.gov
Cerebrovascular Diseases
This compound's potential in treating cerebrovascular diseases, particularly cerebral vasospasm following subarachnoid hemorrhage (SAH), has been evaluated in preclinical models. In an experimental rabbit model of SAH, pretreatment with this compound was found to cause a significant increase in cerebral blood flow, suggesting a protective effect against vasospasm. researchgate.net This is a critical area of interest, as the contraction of cerebral vessels after a hemorrhage can lead to ischemic neurological damage. researchgate.net
While these preclinical findings are promising, this compound has not been established in clinical practice for cerebrovascular diseases. This stands in contrast to other dihydropyridine calcium channel blockers like nimodipine (B1678889) and nicardipine, which have been more extensively studied and are used clinically. nih.gov Nimodipine is licensed for managing and improving neurological outcomes after vasospasm in patients with SAH. nih.gov Similarly, nicardipine is recommended for controlling elevated blood pressure after an acute ischemic stroke and has been investigated in thousands of patients for its potential to improve cognitive deterioration of vascular origin. nih.gov Nicardipine has also been formulated into prolonged-release implants for direct placement in cerebral cisterns to prevent vasospasm. nih.gov The clinical development of this compound for these indications has not reached a comparable stage, with evidence remaining largely experimental.
Comparative Clinical Studies with other Dihydropyridines (e.g., Nifedipine)
A key differentiator among dihydropyridines is their degree of vascular selectivity versus their cardiodepressive (negative inotropic) effects. A direct comparative study in healthy human volunteers investigated the hemodynamic effects of this compound and nifedipine. nih.gov The results showed that while both drugs induced a pronounced decrease in total peripheral resistance, indicative of potent vasodilation, their cardiac effects differed. nih.gov Following oral administration, nifedipine caused a prolongation of the heart rate-corrected electromechanical systole (QS2c), an effect suggestive of negative inotropy. nih.gov In contrast, this compound did not alter the QS2c interval, suggesting its vasodilatory action is not associated with a detectable negative inotropic effect. nih.gov
This finding aligns with observations for other newer dihydropyridines. For instance, nilvadipine has been shown to have a less intense cardiodepressive action and a vascular/cardiac efficacy quotient that is 9-10 times higher than that of nifedipine, indicating greater vasoselectivity. nih.gov These studies underscore that despite sharing a core mechanism of action, dihydropyridines like this compound may offer a more favorable hemodynamic profile with less depression of myocardial function compared to older agents like nifedipine. nih.gov
| Parameter | This compound Effect | Nifedipine Effect | Reference |
|---|---|---|---|
| Total Peripheral Resistance (TPR) | Pronounced Decrease | Pronounced Decrease | nih.gov |
| Heart Rate-Corrected Electromechanical Systole (QS2c) | Unchanged | Prolonged (Suggestive of negative inotropic effect) | nih.gov |
| Preejection Period (PEPc) | Shortened | Shortened | nih.gov |
| Diastolic Blood Pressure | Decreased | Decreased | nih.gov |
The tolerability of a drug, defined as the degree to which adverse effects can be withstood by a patient, is a critical factor in clinical use. c-path.org Older dihydropyridines like nifedipine are often associated with adverse effects stemming from their potent and rapid vasodilatory action, such as headache, flushing, and reflex tachycardia. rxfiles.ca
Information on this compound's tolerability comes from a Phase I dose-escalation trial of its isomer, dexthis compound-HCl, in cancer patients. nih.gov In this study, the observed adverse events included dizziness, nausea, loss of appetite, and vomiting. researchgate.netnih.gov Hypotensive effects and orthostatic dysregulation were also noted in some patients. researchgate.net However, these events were generally reported as mild and not clearly related to the dose, and no dose-limiting toxicity was identified. researchgate.net This suggests a manageable tolerability profile in this specific patient population. The development of sustained-release formulations for other dihydropyridines, such as nilvadipine, has been shown to reduce the typical side effects associated with the class by preventing sharp increases in plasma concentration. nih.gov
Challenges in Clinical Translation
Despite a unique pharmacological profile and promising preclinical data, the clinical translation of this compound has faced significant hurdles. A primary challenge identified in a Phase I study of dexthis compound-HCl was its very low oral bioavailability, measured at just 3-5%. nih.gov Such poor bioavailability is a major obstacle for routine clinical use, making it difficult to achieve therapeutic plasma concentrations reliably with an oral formulation. researchgate.netnih.gov
Furthermore, the drug development landscape itself presents formidable challenges, including high costs, long development timelines, and difficulties with patient recruitment for clinical trials. nih.govppd.comopenaccessjournals.com For neuroprotective agents in particular, the translation from animal models to human efficacy is notoriously difficult. nih.gov
This compound’s dual action as an α1-adrenergic antagonist also places it in a complex therapeutic area. drugbank.com The development of selective α1-AR antagonists has not been a primary focus for the pharmaceutical industry, partly due to concerns over major cardiovascular events observed in some large clinical trials involving this class of drugs for hypertension. frontiersin.org This broader industry trend can create barriers for the development and investment in compounds with this mechanism of action. The complexity of this compound's pharmacology, including observations of noncompetitive antagonism at certain receptors, may also add to the challenges of its clinical development. nih.gov
Advanced Research Methodologies and Techniques
Radioligand Binding Assays (e.g., [3H]Prazosin)
Radioligand binding assays are a fundamental tool for studying the interaction of drugs with their receptor targets. In the context of niguldipine (B22589), these assays have been crucial in characterizing its binding affinity to different receptors, particularly α1-adrenoceptors.
One common radioligand used in these studies is [3H]Prazosin, a high-affinity antagonist for α1-adrenoceptors. Competition binding studies using [3H]Prazosin have revealed that this compound can competitively inhibit its binding, indicating that this compound interacts with these receptors. researchgate.netnih.govnih.gov For instance, studies on rat brain cortex membranes showed that (+)-niguldipine binds with high affinity to the α1A-adrenoceptor subtype. researchgate.net The affinity of this compound for α1-adrenoceptors has been shown to be stereospecific, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer at α1A-sites. researchgate.net Conversely, both (+)- and (-)-niguldipine bind with similar affinity to α1B-adrenoceptors found in liver cell membranes. researchgate.net
Research has also utilized [3H]Prazosin to identify the distribution and proportion of α1-adrenoceptor subtypes in various tissues. nih.govnih.gov For example, in rat heart, these assays demonstrated the presence of both α1A- and α1B-adrenoceptors. nih.gov The competition curves with (+)-niguldipine were biphasic, allowing for the quantification of the relative proportions of these subtypes. nih.gov
It's noteworthy that the binding affinity (Ki values) of this compound can be influenced by the concentration of membrane protein in the assay, suggesting that the compound may partition into hydrophobic compartments of the cell membrane. researchgate.net
Table 1: this compound Binding Affinities Determined by Radioligand Binding Assays
| Enantiomer/Mixture | Receptor Subtype | Tissue Source | Radioligand | Ki Value |
|---|---|---|---|---|
| (+)-Niguldipine | α1A-adrenoceptor | Rat Brain Cortex | [3H]Prazosin | 52 pmol/l researchgate.net |
| (+)-Niguldipine | α1B-adrenoceptor | Rat Liver | [3H]Prazosin | 78 nmol/l researchgate.net |
| (-)-Niguldipine | α1B-adrenoceptor | Rat Liver | [3H]Prazosin | 58 nmol/l researchgate.net |
| (+/-)-Niguldipine | α1A-adrenoceptor | Rat Brain Cortex | [3H]5-Methyl-urapidil | 0.298 nM researchgate.net |
| (+)-Niguldipine | α1A-adrenoceptor | Rat Brain Cortex | [3H]5-Methyl-urapidil | 0.145 nM researchgate.net |
| (-)-Niguldipine | α1A-adrenoceptor | Rat Brain Cortex | [3H]5-Methyl-urapidil | 3.12 nM researchgate.net |
Whole-Cell Tight Seal Recording Technique
The whole-cell tight-seal recording technique, a refinement of the patch-clamp method, is a powerful electrophysiological tool used to measure ion currents across the entire cell membrane. This technique has been instrumental in investigating the effects of this compound on calcium (Ca2+) channels. researchgate.netnih.gov
Studies using this method on guinea pig atrial cells have demonstrated that this compound is a potent blocker of both T-type and L-type Ca2+ currents. researchgate.netnih.gov The application of this compound resulted in a significant reduction of both current types across a wide range of voltages. researchgate.netnih.gov The inhibitory effect of this compound on T-type Ca2+ currents was found to be voltage-dependent. researchgate.net
The action of this compound on Ca2+ channels is stereospecific, with (+)-niguldipine being more potent than its (-)-enantiomer in blocking both T-type and L-type currents. researchgate.net The half-maximal inhibitory concentration (IC50) for the blockade of T-type Ca2+ currents by the racemic mixture of this compound was determined to be 0.18 μM. researchgate.net
Table 2: Effect of this compound on Ca2+ Currents in Guinea Pig Atrial Cells
| Current Type | This compound Concentration | % of Control Current |
|---|---|---|
| T-type | 1 µM | 20 ± 10% researchgate.netnih.gov |
| L-type | 1 µM | 28 ± 12% researchgate.netnih.gov |
In Vitro Cytotoxicity Assays (e.g., Sulforhodamine B assay)
In vitro cytotoxicity assays are used to determine the toxic effects of a compound on cultured cells. The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of total cellular protein. nih.govsigmaaldrich.comresearchgate.net This assay is often employed in high-throughput screening to assess the anti-proliferative effects of compounds. tandfonline.com
While specific studies detailing the use of the SRB assay for this compound were not prevalent in the initial search, this methodology is a standard approach to evaluate the cytotoxic potential of various compounds, including other dihydropyridine (B1217469) derivatives. tandfonline.comresearchgate.net The assay's principle relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate. researchgate.net The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
Immunofluorescence Techniques
Immunofluorescence is a technique that uses fluorescently labeled antibodies to detect specific target antigens within a cell or tissue. biointron.com This method allows for the visualization of the subcellular localization of proteins and other molecules.
In research related to multidrug resistance in cancer, immunofluorescence has been used to show the expression of P-glycoprotein, a protein involved in drug efflux from cancer cells. eur.nl While the direct application of immunofluorescence to study this compound's effects was not extensively detailed in the provided search results, this technique is crucial for understanding the cellular processes that this compound might modulate. For instance, in studies of autophagy, a cellular degradation process, immunofluorescence can be used to visualize the formation of autophagosomes, which are key structures in this pathway. nih.gov
Western Blotting
Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract. This method involves separating proteins by size, transferring them to a solid support, and then probing with an antibody specific to the target protein.
In the context of this compound research, Western blotting has been used to investigate its effects on various cellular proteins. For example, studies have shown that treatment with dexthis compound (B47117), an isomer of this compound, can lead to a decrease in the levels of P-glycoprotein in Friend erythroleukemia cells. nih.gov Furthermore, Western blotting has been employed to confirm the induction of autophagy by this compound. pnas.org In these studies, an increase in the ratio of LC3-II to LC3-I, a hallmark of autophagy, was observed in cells treated with this compound. pnas.orgresearchgate.net It has also been used to show that this compound induces autophagy in primary neurons. nih.gov
High-Throughput Screening Approaches for Autophagy Modulators
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. In the search for new drugs that can modulate autophagy, HTS has been a valuable tool.
Several HTS campaigns have identified this compound as a modulator of autophagy. harvard.edufrontiersin.orgnih.gov These screens often utilize cell lines that are genetically engineered to express a fluorescently tagged protein, such as LC3, which localizes to autophagosomes. An increase in the number of fluorescent puncta per cell is indicative of autophagy induction. Through such image-based HTS, this compound was identified among a library of bioactive compounds as an inducer of autophagy. pnas.orgfrontiersin.org Further studies have shown that this compound induces autophagy independently of the mTOR signaling pathway, a central regulator of cell growth and autophagy. frontiersin.orgnih.gov
Molecular Docking and Molecular Dynamics (MD) Simulation Studies
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. mdpi.comdovepress.com
Molecular docking studies have been performed to investigate the potential of this compound to interact with various protein targets. For instance, a study exploring potential inhibitors for the ORF3a protein of the SARS-CoV-2 virus identified this compound as a promising candidate. ejmad.orgresearchgate.net The docking analysis suggested that this compound binds within the lumen of the ion channel formed by the ORF3a protein. ejmad.orgresearchgate.net
Following molecular docking, MD simulations are often used to assess the stability of the predicted protein-ligand complex over time. ejmad.orgresearchgate.netresearchgate.net In the case of this compound and the SARS-CoV-2 ORF3a protein, MD simulations indicated that the complex remains stable, with hydrogen bonds and hydrophobic interactions being the primary forces driving the binding. ejmad.orgresearchgate.net These computational approaches provide valuable insights into the potential mechanisms of action of this compound and can guide further experimental studies.
Flow Cytometry for Cell Viability and Membrane Potential Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the study of this compound, it has been crucial for assessing its impact on cell viability and mitochondrial membrane potential.
Researchers have utilized flow cytometry to investigate the effects of this compound on glioma-initiating cells (GICs). aacrjournals.org By using a membrane potential-sensitive fluorescent dye, such as DiBAC, analyses have confirmed that this compound induces depolarization in GICs within minutes of treatment. aacrjournals.org This change in membrane potential is a key indicator of cellular stress and can precede cell death.
In addition to membrane potential, flow cytometry, in conjunction with specific stains like Propidium Iodide (PI) and Annexin V, has been employed to quantify apoptosis and analyze the cell cycle. researchgate.net Studies have shown that this compound can reduce the viability of glioblastoma cells, and flow cytometry helps to determine whether this is due to cell cycle arrest or the induction of programmed cell death (apoptosis). researchgate.netoup.com For instance, treatment with 10 µM of this compound for seven days resulted in over 40% of glioblastoma cells becoming apoptotic. oup.com
These methods provide a quantitative measure of a compound's effect on cell populations, distinguishing between live, apoptotic, and necrotic cells, thereby offering precise insights into this compound's cytotoxic mechanisms. mdpi.com
Table 1: Flow Cytometry Applications in this compound Research
| Parameter Measured | Technique/Dye Used | Observed Effect of this compound | Reference |
|---|---|---|---|
| Membrane Potential | DiBAC fluorescent dye | Induces membrane depolarization in glioma cells. | aacrjournals.org |
| Apoptosis | Annexin V staining | Induces apoptosis in glioblastoma cells. | researchgate.netoup.com |
| Cell Cycle | Propidium Iodide (PI) staining | Used to analyze cell cycle arrest. | researchgate.net |
Phosphoproteomics
Phosphoproteomics is the large-scale study of protein phosphorylation, a key post-translational modification that regulates protein function and signal transduction pathways. This methodology has been applied to understand the downstream signaling cascades affected by this compound.
To gain a systems-level understanding of the pathways affected by this compound, a phosphoproteomics approach was used in a time-course study on glioma-initiating cells (GICs). aacrjournals.org GICs were treated with 10 μmol/L this compound, and analyses were conducted at 0, 2, and 6 hours. aacrjournals.org For the phosphoproteome analysis, Ti4+-IMAC phosphopeptide enrichment was performed prior to LC/MS-MS analysis. aacrjournals.org
The results of these in-depth analyses revealed that this compound treatment led to alterations in a number of proteins associated with the Unfolded Protein Response (UPR) pathway. aacrjournals.org Specifically, the data showed an upregulation of target genes associated with the UPR-related transcription factors ATF4 and CHOP. aacrjournals.org This indicates that this compound induces cellular stress, leading to the activation of specific signaling pathways that handle misfolded proteins. aacrjournals.org Phosphoproteomics has also been used in broader screens of ion channel inhibitors, including this compound, suggesting that these compounds may impact DNA damage response pathways. researchgate.netoup.com
Table 2: Key Phosphoproteomic Findings for this compound Treatment
| Cell Type | Treatment Condition | Key Pathway Affected | Specific Proteins/Factors Implicated | Reference |
|---|---|---|---|---|
| Glioma-Initiating Cells (GliNS1) | 10 μmol/L this compound (0, 2, 6 hr) | Unfolded Protein Response (UPR) | Upregulation of ATF4 and CHOP target genes | aacrjournals.org |
RNA Sequencing for Transcriptomic Profiling
RNA sequencing (RNA-Seq) is a high-throughput sequencing technique used to reveal the presence and quantity of RNA in a biological sample at a given moment. lexogen.com This provides a dynamic snapshot of the transcriptome, which is the complete set of RNA transcripts. This technique has been employed to achieve a genome-wide understanding of the cellular response to this compound.
In studies involving glioma-initiating cells (GICs), RNA-Seq was used as part of a comprehensive, unbiased genome-wide analysis to understand the effects of ion channel blockers like this compound. aacrjournals.org While also used to verify the expression of glioma subtype markers in the cell lines under investigation, the broader application of transcriptomic profiling is to identify the full spectrum of genes whose expression is altered by the drug. aacrjournals.orglexogen.com
By comparing the transcriptomes of this compound-treated cells to control cells, researchers can identify differentially expressed genes and, consequently, the biological pathways that are activated or inhibited. lexogen.com This information is critical for discovering the molecular mechanisms of a drug's action, identifying potential biomarkers for drug response, and uncovering novel therapeutic targets. lexogen.comscispace.com For instance, transcriptomic analysis can help elucidate how this compound treatment leads to the observed phenotypes of reduced cell viability and apoptosis in cancer cells. harvard.edu
Genotoxicity Assays
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by chemical agents. Such damage can include mutations, chromosomal breaks, or other genetic alterations. These tests are a critical component in assessing the potential of a compound to be carcinogenic.
This compound has been evaluated in the context of genotoxicity. rndsystems.com A high-throughput genotoxicity assay was used to screen compounds, and this research identified antioxidants as potential inducers of a DNA damage response and cell death, with (+)-Niguldipine being referenced in this context. rndsystems.com
Various methods exist for evaluating the genotoxic potential of a substance. One common in vitro method is the cytokinesis-block micronucleus (CBMN) assay, often performed on human lymphocyte cultures. semanticscholar.org This assay detects the presence of micronuclei, which are small, extra-nuclear bodies containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. semanticscholar.org An increase in micronuclei frequency can indicate that a compound has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effects. semanticscholar.org While not every assay has been specifically reported for this compound in the available literature, these are the standard types of assays used to determine the genotoxic profile of a chemical compound. semanticscholar.orgnih.gov
Future Research Directions and Unaddressed Questions
Elucidation of Comprehensive Pharmacodynamic and Pharmacokinetic Profiles
A complete understanding of niguldipine's interaction with the body is still developing. While it is known to be a potent calcium channel blocker, detailed pharmacokinetic data, including its absorption, distribution, metabolism, and excretion, are not as extensively documented as for some other dihydropyridines like nisoldipine (B1678946) or nimodipine (B1678889). mims.commims.comnih.gov For instance, nisoldipine is well-absorbed but has a low bioavailability of approximately 5% due to extensive first-pass metabolism. mims.com Nimodipine is also rapidly absorbed, with peak plasma concentrations reached within an hour, but its bioavailability is also limited to about 5-15%. mims.com Establishing a similarly detailed profile for This compound (B22589) is a critical step for optimizing its therapeutic use and understanding its full range of effects.
Further Investigation of Therapeutic Potential in Neurodegenerative Conditions
The ability of some calcium channel blockers to modulate calcium influx in neuronal cells has prompted investigations into their potential role in neurodegenerative diseases. Nimodipine, for example, has been studied for its effects on cerebral blood flow and is used in the context of subarachnoid hemorrhage to prevent vasospasm. mims.comwikipedia.orgciteab.com Given that this compound also acts on calcium channels, a key area of future research is to determine if it possesses similar or even superior neuroprotective properties. Exploring its efficacy in models of conditions like Alzheimer's or Parkinson's disease could uncover new therapeutic avenues.
Detailed Mechanisms of Multidrug Resistance Reversal and Antineoplastic Activity
Intriguing preliminary evidence suggests that this compound and its enantiomers may play a role in overcoming multidrug resistance (MDR) in cancer cells. The (R)-enantiomer, dexthis compound (B47117), has shown a particular aptitude for reversing MDR and exhibits antiproliferative activity. ncats.io This effect is thought to be linked to its interaction with P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to MDR. ncats.ioeur.nl Dexthis compound has been found to enhance the cytotoxicity of chemotherapeutic agents like doxorubicin (B1662922) and etoposide (B1684455) in certain cell lines. ncats.io Further research is needed to fully elucidate the precise mechanisms of this action and to explore its potential as an adjunct in cancer chemotherapy. Studies have shown that other dihydropyridines, such as nicardipine (B1678738) and nitrendipine (B1678957), can also inhibit the function of ABCG2, another transporter involved in MDR. e-century.us This suggests a class effect that warrants more detailed investigation for this compound.
Exploration of Off-Target Effects and their Contribution to Therapeutic or Toxicological Profiles
While the primary targets of this compound are L-type calcium channels and α1-adrenoceptors, the possibility of off-target effects remains an important area of investigation. wikipedia.org These unintended interactions could contribute to either the therapeutic efficacy or the toxicological profile of the drug. A comprehensive screening of this compound against a wide range of receptors, enzymes, and ion channels would provide a more complete picture of its pharmacological activity. Understanding these off-target effects is crucial for predicting potential side effects and for identifying any new, unexpected therapeutic applications.
Optimization of Enantiomeric Selectivity for Specific Therapeutic Benefits
This compound is a chiral molecule, and its enantiomers have been shown to possess distinct pharmacological properties. The (+)-(S)-enantiomer exhibits pronounced cardiovascular activity due to its high affinity for L-type calcium channels, while the (-)-(R)-enantiomer, dexthis compound, has a much lower affinity for these channels but shows significant promise in reversing multidrug resistance. wikipedia.orgncats.io This stereoselectivity presents an opportunity to develop enantiomerically pure drugs with more targeted therapeutic effects and potentially fewer side effects. Future research should focus on further characterizing the specific activities of each enantiomer and optimizing their use for different clinical indications.
Design and Synthesis of Novel this compound Derivatives with Enhanced Properties
The unique pharmacological profile of this compound, particularly the MDR-reversing properties of its (R)-enantiomer, makes it an attractive scaffold for the design of new chemical entities. By modifying the structure of this compound, it may be possible to enhance its desired therapeutic properties while minimizing unwanted side effects. For example, derivatives could be synthesized to have greater potency in reversing MDR, improved bioavailability, or a more favorable pharmacokinetic profile. This line of research could lead to the development of a new generation of drugs for the treatment of cancer and other diseases.
Clinical Trials to Confirm Preliminary Findings and Establish Broader Therapeutic Utility
While initially developed as an antihypertensive agent, preliminary research has suggested that this compound's therapeutic utility could extend to other areas, notably in oncology. nih.gov Studies have indicated that certain calcium channel blockers, including this compound, can induce apoptosis in specific cancer cells and may play a role in overcoming multidrug resistance. mdpi.commdpi.com For instance, some T-type calcium channel blockers have been shown to induce apoptosis in glioblastoma cells. mdpi.com Furthermore, research has identified this compound as an inducer of autophagy, a cellular process that can have context-dependent roles in cancer survival and death, independent of the mTOR pathway. frontiersin.org
These preclinical findings are promising but require substantiation through well-designed clinical trials. fortrea.com Future studies are essential to:
Confirm Efficacy: Establish whether the in vitro effects observed in cancer cell lines translate into meaningful clinical outcomes in human patients.
Determine Therapeutic Window: Identify the optimal dosing and administration schedule for potential new indications.
Evaluate Safety in New Contexts: Assess the safety profile of this compound when used for conditions other than hypertension, as patient populations and co-morbidities may differ significantly. fortrea.com
A structured progression from preclinical research to phased clinical trials will be crucial to validate these preliminary observations and potentially broaden the therapeutic applications of this compound. haldatx.com
Understanding the Full Spectrum of Drug-Drug Interactions
A comprehensive understanding of a drug's interaction profile is paramount for its safe clinical use. msdmanuals.com this compound's metabolism and dual-receptor activity suggest a high potential for clinically significant drug-drug interactions. As a dihydropyridine (B1217469) calcium channel blocker, its metabolism is likely influenced by inhibitors and inducers of cytochrome P450 enzymes, particularly CYP3A4, similar to other drugs in its class like nifedipine (B1678770) and nimodipine. wikipedia.orgmims.com For example, substances like grapefruit juice are known to increase the plasma concentrations of some calcium channel blockers by inhibiting this enzyme. drugs.com
Available data indicates a vast number of potential interactions for this compound. drugbank.com These interactions can be categorized as follows:
Pharmacodynamic Interactions: Due to its α1-adrenergic antagonist properties, co-administration with other hypotensive agents (e.g., beta-blockers like acebutolol, or other vasodilators) could lead to additive or synergistic effects, increasing the risk of hypotension. wikipedia.orgdrugbank.com
Pharmacokinetic Interactions:
CYP3A4 Inhibitors: Co-administration with strong inhibitors like ketoconazole (B1673606) or protease inhibitors (e.g., ritonavir, amprenavir) could decrease this compound's metabolism, leading to elevated serum concentrations and potential toxicity. wikipedia.orgdrugbank.com
CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 (e.g., some anticonvulsants) could increase this compound's metabolism, potentially reducing its efficacy. drugbank.com
QTc Prolongation: An increased risk of QTc prolongation may occur when this compound is combined with other drugs known to have this effect, such as certain antiarrhythmics (e.g., amiodarone) or antipsychotics. drugbank.com
Given the extensive list of potential interacting agents, from antibiotics and antifungals to other cardiovascular drugs and antineoplastics, further systematic in vitro and in vivo studies are necessary. drugbank.com A complete interaction profile is essential before this compound could be considered for broader clinical use, especially in patient populations often on multiple medications.
Application of Advanced In Silico and Computational Approaches
Modern drug development heavily relies on in silico or computer-aided methods to predict drug behavior, optimize molecular structures, and identify new therapeutic targets. uantwerpen.bedrug-dev.com These computational approaches offer a cost-effective and time-efficient means to explore the multifaceted nature of compounds like this compound. numberanalytics.cominsilicominds.com
Future research should leverage these advanced computational tools in several ways:
Molecular Docking and Simulation: Advanced molecular dynamics simulations can provide deeper insights into the binding of this compound to both L-type calcium channels and α1-adrenoceptor subtypes. uantwerpen.beamegroups.cn This could elucidate the structural basis for its dual activity and high affinity, potentially guiding the design of more selective next-generation compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the chemical structure of this compound and its analogs with their biological activities. insilicominds.com This can help in predicting the efficacy and potential toxicity of novel derivatives, streamlining the drug discovery process.
Systems Pharmacology and Network Analysis: By integrating data on drug-target interactions, signaling pathways, and potential drug-drug interactions, computational models can predict the system-wide effects of this compound. frontiersin.org This approach could help to identify novel therapeutic opportunities and predict potential adverse effects that may not be obvious from its primary mechanisms of action.
The application of these in silico techniques can accelerate research by prioritizing the most promising avenues for laboratory and clinical investigation, ultimately facilitating a more comprehensive understanding of this compound's therapeutic potential and risks. drug-dev.comfrontiersin.org
Q & A
Q. What are the primary pharmacological targets of Niguldipine, and how do its enantiomers differ in binding affinity?
this compound primarily targets L-type and T-type calcium channels (Cav3.2) and α1-adrenoceptors. Binding studies using tritiated analogs revealed a 40-fold higher affinity of the (R)-enantiomer for L-type channels compared to (S)-niguldipine in skeletal muscle and heart tissues. However, electrophysiological assays showed reduced selectivity (4-fold difference), suggesting methodological discrepancies between binding affinity and functional block . For α1-adrenoceptors, (+)-niguldipine demonstrates subnanomolar potency in antagonizing noradrenaline-induced vasoconstriction, with stereoselectivity evident in functional assays (e.g., 3.8-fold higher potency of (S)-niguldipine for T-type channels) .
Q. What experimental models are appropriate for studying this compound’s dual action on calcium channels and adrenoceptors?
Isolated tissue preparations (e.g., rat mesenteric artery perfusion) are optimal for assessing vascular α1-adrenoceptor antagonism . For calcium channel effects, recombinant Cav3.2 T-type channels expressed in HEK-293 cells provide a controlled system to evaluate enantiomer-specific block using patch-clamp electrophysiology . Concurrent use of radioligand binding (e.g., [<sup>3</sup>H]-niguldipine) and functional assays is critical to resolve discrepancies between binding affinity and physiological efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s binding affinity and functional potency across studies?
Contradictions arise from differences in experimental models (e.g., isolated tissues vs. recombinant channels) and methodologies. For example, (R)-niguldipine shows 40-fold higher L-type channel affinity in binding studies but only 4-fold higher potency in patch-clamp assays . To address this, apply the guarded receptor model, which accounts for state-dependent channel block, rather than the modulated receptor model . Additionally, validate findings using multiple approaches: combine radioligand binding with electrophysiology and inositol phosphate hydrolysis assays to assess functional correlates .
Q. What methodological challenges arise in studying this compound’s stereoselectivity, and how can they be mitigated?
Stereoselectivity studies require rigorous enantiomer purity verification (e.g., chiral HPLC) and controls for racemization during experiments. For example, (S)-niguldipine’s IC50 for T-type channels (0.4 μM) is 3.8-fold lower than (R)-niguldipine, but incomplete block (~70% maximal efficacy) by the (R)-enantiomer complicates interpretation . Use concentration-response curves with full enantiomer characterization and parallel assays (e.g., cyclic AMP potentiation vs. inositol phosphate hydrolysis) to isolate subtype-specific effects .
Q. How does this compound’s pharmacological profile compare to other dihydropyridines in blocking T-type calcium channels?
this compound is among the most potent dihydropyridines for T-type channels (IC50 = 0.4–1 μM), comparable to mibefradil but more potent than amlodipine or nifedipine . Its unique hydrophobic side-chain orientation (opposite to efonidipine) may explain its dual α1-adrenoceptor antagonism. To compare, screen dihydropyridines using standardized Ca<sup>2+</sup> influx assays in recombinant Cav3.2 cells and correlate results with molecular docking simulations .
Q. What strategies are effective in differentiating this compound’s effects on α1A- vs. α1B-adrenoceptor subtypes?
Use selective antagonists and functional assays: (+)-niguldipine (0.1 nM) preferentially blocks α1A-mediated cyclic AMP potentiation, while prazosin (10 nM) inhibits α1B-linked inositol phosphate responses . Pair these with RT-PCR or radioligand binding (e.g., [<sup>3</sup>H]-prazosin) in tissues pretreated with chlorethylclonidine (CEC) to inactivate α1B subtypes . Note that (+)-niguldipine’s −log Ki remains stable (6.86–6.90) in CEC-treated tissues, confirming α1A specificity .
Methodological Guidelines
- Data Reproducibility : Document enantiomer synthesis protocols, solvent systems, and voltage-clamp conditions (e.g., holding potential) to ensure replication .
- Conflict Resolution : Use meta-analysis to reconcile discrepant results (e.g., binding vs. functional data) and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Ethical Reporting : Disclose racemic mixture use and validate purity thresholds (>98%) for enantiomers in supplemental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
